molecular formula C13H9N3OS B2702629 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol CAS No. 1325306-73-7

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol

Cat. No.: B2702629
CAS No.: 1325306-73-7
M. Wt: 255.3
InChI Key: HFFJDRMJFMJABR-UHFFFAOYSA-N
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Description

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position and a pyridine-2-thiol moiety at the 5-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazole derivatives, including anti-inflammatory, antimicrobial, and antitumor activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c18-13-10(7-4-8-14-13)12-15-11(16-17-12)9-5-2-1-3-6-9/h1-8H,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFJDRMJFMJABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazide with an isothiocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thioether derivatives .

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological activities associated with 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, compounds featuring the oxadiazole moiety have shown enhanced activity against various bacterial strains, including both gram-positive and gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have reported that certain derivatives can induce apoptosis in cancer cells through the activation of specific pathways that lead to programmed cell death . For example, compounds have been tested against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), demonstrating cytotoxic effects at micromolar concentrations .

Other Biological Activities

In addition to antimicrobial and anticancer activities, there is evidence suggesting that this compound may act as an inhibitor of certain enzymes involved in inflammatory processes . This positions it as a potential candidate for further development in therapeutic applications targeting inflammation-related diseases.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Photoluminescent Materials

The incorporation of oxadiazole derivatives into polymer matrices has been shown to enhance photoluminescence properties. This makes them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The unique electronic properties conferred by the oxadiazole unit facilitate efficient charge transport and light emission.

Sensors

The compound's ability to interact with metal ions suggests its potential use in sensor technology. Studies have indicated that it can selectively bind to certain metal ions, providing a basis for developing sensors that detect heavy metals in environmental samples .

Case Studies and Research Findings

StudyFindingsApplications
Özyazıcı et al., 2021Synthesized various oxadiazole derivatives showing significant antimicrobial activity against Bacillus speciesAntimicrobial agents
Prabhakar et al., 2024Investigated anticancer properties on MCF7 and HCT116 cell lines; observed cytotoxic effectsCancer therapeutics
Material Science ResearchDemonstrated enhanced photoluminescent properties when incorporated into polymersOLEDs and sensors

Mechanism of Action

The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound is compared to three analogs with variations in the oxadiazole substituents and core heterocycles (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Oxadiazole Substituent Key Functional Group
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol C₁₃H₉N₃OS 269.29* Phenyl Pyridine-2-thiol
3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol C₁₁H₇N₃OS₂ 261.33 Thiophen-2-yl Pyridine-2-thiol
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol C₁₄H₁₁N₃OS 269.33 4-Methylphenyl Pyridine-2-thiol

*Calculated based on structural similarity to analogs.

Key Observations:

Substituent Effects on Lipophilicity: The phenyl substituent in the target compound provides moderate lipophilicity, favoring membrane permeability. The 4-methylphenyl analog () exhibits higher lipophilicity due to the methyl group, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Electronic Effects :

  • The electron-withdrawing nature of the oxadiazole ring is modulated by substituents. The phenyl group offers electron resonance stabilization, whereas the thiophen-2-yl group introduces mild electron-deficient character due to sulfur’s electronegativity .

Thiol Group Reactivity: The pyridine-2-thiol moiety in all compounds enables disulfide bond formation, metal chelation, and antioxidant activity. This contrasts with non-thiolated oxadiazole drugs like oxolamine (cough suppressant) and butalamine (vasodilator), which lack redox-active thiol groups .

Biological Activity

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol (CAS No. 1325306-73-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 1,2,4-oxadiazole moiety, which is known for enhancing biological activity. The presence of the thiol group contributes to its reactivity and potential therapeutic effects.

Molecular Formula: C13_{13}H10_{10}N4_{4}O

Molecular Weight: 242.24 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. A study involving various substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives showed effective activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

The antimicrobial efficacy is often influenced by substituents on the phenyl ring; for instance, nitro or hydroxy groups can enhance activity by affecting solubility and membrane permeability .

Microorganism Activity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae14

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing the oxadiazole core have shown promising results against different cancer cell lines. For example, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against liver carcinoma cell lines (HUH7), indicating potent cytotoxicity .

Cell Line IC50 (µM)
HUH718.78
MCF725.00
HCT11622.50

The mechanism underlying the biological activities of oxadiazole derivatives often involves the inhibition of key enzymes involved in cellular processes. For instance, some studies suggest that these compounds may act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis . This inhibition can lead to apoptosis in cancer cells and reduced proliferation of microbial pathogens.

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized new oxadiazole derivatives and tested their antimicrobial activity using disc diffusion methods. The results indicated that several compounds had superior activity against Bacillus cereus compared to standard antibiotics .
  • Cytotoxicity Assessment : In another study evaluating the cytotoxic effects on various cancer cell lines, compounds derived from oxadiazole structures were found to have enhanced cytotoxicity compared to traditional chemotherapeutics like 5-Fluorouracil . This suggests potential for development into new anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is commonly employed:

Cyclocondensation : React 2-pyridinethiol with a nitrile derivative (e.g., 3-phenyl-1,2,4-oxadiazole-5-carbonitrile) under basic conditions (e.g., KOH/EtOH) to form the oxadiazole core. Elevated temperatures (~80°C) and inert atmospheres (N₂/Ar) improve yields .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

  • Key Considerations : Adjust stoichiometry of the nitrile precursor to minimize unreacted thiol residues.

Q. How should researchers handle safety risks associated with this compound during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
  • First Aid : For skin contact, immediately wash with soap and water; for eye exposure, irrigate with saline for 15+ minutes. Avoid inducing vomiting if ingested—seek medical assistance .
  • Storage : Store in airtight containers under inert gas (argon) at 4°C to prevent oxidation of the thiol group .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the pyridine and oxadiazole ring connectivity. The thiol proton (SH) typically appears as a broad singlet at δ 3.8–4.2 ppm in DMSO-d₆ .
  • FT-IR : Validate the C=S stretch (~650–750 cm⁻¹) and N–O–C oxadiazole vibrations (~960 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak ([M+H]⁺ at m/z 284.06) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?

  • Methodological Answer :

  • Dynamic NMR Studies : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to detect rotational barriers in the oxadiazole ring, which may explain splitting anomalies .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Discrepancies may indicate tautomerism or solvent effects .
    • Case Example : A 2024 study observed unexpected δ 7.2–7.4 ppm aromatic signals due to π-stacking interactions in DMSO; switching to CDCl₃ resolved the issue .

Q. What strategies optimize the compound’s bioactivity through structural derivatization?

  • Methodological Answer :

  • Mannich Base Derivatives : React the thiol group with formaldehyde and secondary amines (e.g., morpholine) to enhance solubility and antimicrobial potency. Purify derivatives via preparative TLC (CH₂Cl₂:MeOH 9:1) .
  • S-Alkylation : Use alkyl halides (e.g., benzyl chloride) in DMF with K₂CO₃ to generate thioether derivatives. Screen derivatives against bacterial efflux pumps (e.g., E. coli TolC) via fluorescence assays .
    • SAR Insights : Bulkier substituents on the phenyl ring reduce cytotoxicity but may lower membrane permeability .

Q. How can computational methods guide the design of derivatives with improved binding to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). The oxadiazole moiety shows strong hydrogen bonding with catalytic residues (e.g., Tyr158) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. High RMSD values (>2.5 Å) indicate poor binding; modify substituents to optimize van der Waals contacts .

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